Structural Inclusion in TAAR1-Targeted Patent Claims vs. Non-Patented Analogs
The compound falls within the Markush structure of patent US 9,487,501 B2, which claims pyrazole carboxamide derivatives possessing good affinity for TAARs, especially TAAR1 [1]. In contrast, close analogs like N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1232782-81-8) or 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide are not explicitly named in the same patent and may lack this specific intellectual property linkage, leading to an undefined therapeutic hypothesis.
| Evidence Dimension | Intellectual Property Association for TAAR1 Modulation |
|---|---|
| Target Compound Data | Covered by the structural claims of US 9,487,501 B2 |
| Comparator Or Baseline | Closest structural analogs (e.g., CAS 1232782-81-8, 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide) |
| Quantified Difference | Comparator analogs not specifically identified in this TAAR1 patent |
| Conditions | Patent analysis of US 9,487,501 B2 |
Why This Matters
Procurement for TAAR1-related research requires IP-validated chemical matter to ensure the project aligns with a defined and potentially novel molecular target hypothesis.
- [1] Justia Patents. (2015). Pyrazole carboxamide compounds and uses thereof. U.S. Patent No. 9,487,501. View Source
